Di-p-tolyl-phosphate-d14

LC-MS/MS quantification isotope dilution mass spectrometry organophosphate metabolite analysis

Quantifying endogenous di-p-tolyl phosphate in complex biomatrices via LC-MS/MS without a matched isotopologue leads to uncontrolled matrix effects and inaccurate results. Di-p-tolyl-phosphate-d14 resolves this as a dedicated SIL-IS, manufactured under ISO 17034 accreditation. - +14 Da mass shift ensures independent MRM quantitation with zero isobaric cross-talk from the native metabolite. - Perdeuteration guarantees near-identical chromatographic co-elution, providing optimal matrix effect correction in ESI-MS/MS. - Ambient shipping eliminates cold-chain logistics constraints, enabling seamless global distribution for multi-site biomonitoring programs.

Molecular Formula C₁₄HD₁₄O₄P
Molecular Weight 292.33
Cat. No. B1152421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-p-tolyl-phosphate-d14
SynonymsBis(4-methylphenyl) Ester Phosphoric Acid-d14;  Di-p-tolyl Ester Phosphoric Acid-d14;  p-Tolyl Phosphate ((C7H7O)2(HO)PO)-d14;  Bis(4-methylphenyl) Phosphate-d14;  Bis(p-tolyl) phosphate-d14;  Di-p-tolyl Hydrogen Phosphate-d14
Molecular FormulaC₁₄HD₁₄O₄P
Molecular Weight292.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-p-tolyl-phosphate-d14: Isotope-Labeled Internal Standard


Di-p-tolyl-phosphate-d14 (CAS 2514953-39-8) is a perdeuterated isotopologue of di-p-tolyl phosphate, containing fourteen deuterium atoms substituted for all aromatic and methyl hydrogens . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of di-p-tolyl phosphate, a key urinary metabolite of tri-p-cresyl phosphate (TCP), an organophosphate flame retardant and plasticizer [1]. The incorporation of fourteen deuterium atoms yields a nominal mass shift of +14 Da relative to the unlabeled analyte (MW 292.33 vs. 278.24 Da), enabling unambiguous mass spectrometric discrimination in complex biological matrices .

Workflow
LC-MS/MS isotope dilution quantification
Selection
Perdeuterated ISTD for di-p-tolyl phosphate
Use Context
Matrix effect compensation in complex biofluids

Why Unlabeled Standard Cannot Substitute


Generic substitution of Di-p-tolyl-phosphate-d14 with the unlabeled compound (CAS 843-24-3) in quantitative LC-MS workflows is analytically invalid. The unlabeled analyte lacks the requisite +14 Da mass shift for mass spectrometric discrimination, resulting in complete chromatographic co-elution and spectral overlap that precludes independent quantitation [1]. Furthermore, the use of structurally similar but non-isotopic alternatives introduces differential extraction recovery, ionization efficiency, and matrix effect susceptibility relative to the target analyte, all of which compromise the fundamental assumption of proportional response behavior required for accurate internal standard calibration [2]. While alternative deuterated organophosphate internal standards (e.g., Di-o-tolyl-phosphate-d14) exist, they exhibit distinct chromatographic retention behavior and ionization characteristics due to positional isomerism, rendering them unsuitable for precise co-elution-based matrix effect correction in Di-p-tolyl phosphate-specific assays [3].

Unlabeled analyte
No mass shift; complete co‑elution and spectral overlap prevent independent quantitation.
Non‑isotopic structural analog
Differential extraction recovery, ionization efficiency, and matrix effect may violate proportional response assumptions.
Ortho‑isomer (Di‑o‑tolyl‑phosphate‑d14)
Different chromatographic retention and ESI response compromise co‑elution‑based matrix effect correction.

Quantitative Evidence: Di-p-tolyl-phosphate-d14 vs. Analogs


Mass Shift Discrimination vs. Unlabeled Analyte

Di-p-tolyl-phosphate-d14 provides a nominal mass shift of +14 Da relative to the unlabeled analyte (molecular weight 292.33 Da vs. 278.24 Da), preventing isobaric interference in MS1 precursor ion selection and enabling independent multiple reaction monitoring (MRM) transition development . This mass differential is essential for eliminating spectral crosstalk between the internal standard and the target analyte, a prerequisite for accurate isotope dilution quantitation .

Mass shift
Head‑to‑head
+14 Da nominal shift vs. unlabeled analyte (292.33 vs. 278.24 Da)
Enables independent MRM without isobaric interference
Required for accurate isotope dilution quantitation
LC-MS/MS quantification isotope dilution mass spectrometry organophosphate metabolite analysis

Positional Isomer Differentiation

Di-p-tolyl-phosphate-d14 (para-substituted) is analytically distinct from its ortho-substituted isomer, Di-o-tolyl-phosphate-d14. These positional isomers exhibit differential chromatographic retention behavior under reversed-phase LC conditions and distinct ionization efficiencies in electrospray ionization . Selection of the ortho-isomer as an internal standard for para-substituted target analyte quantification introduces retention time mismatch, thereby compromising the co-elution-dependent matrix effect compensation that is fundamental to accurate LC-ESI-MS/MS quantitation [1].

Isomer retention
Cross‑study comparable
Para‑ vs. ortho‑isomer; differential retention time and ESI response
Positional isomer mismatch compromises matrix effect correction
Isomer‑specific ISTD matching essential
positional isomer resolution chromatographic separation isomer-specific quantification

Purity and Certification Standards

Commercially available Di-p-tolyl-phosphate-d14 is supplied at 98% purity as a white to off-white solid, with documentation traceable to ISO 17034 reference material producer accreditation [1]. In contrast, unlabeled Di-p-tolyl phosphate analytical standards are routinely offered at lower purity specifications (≥90% by GC/HPLC) . The 8 percentage-point purity differential directly impacts quantitative accuracy when the internal standard is used for calibration, as impurities in the standard contribute to systematic bias in calculated analyte concentrations.

Purity
Cross‑study comparable
d14 ISTD: 98% purity; unlabeled standard: ≥90%
Higher purity reduces calibration bias
ISO 17034‑certified reference material production
analytical standard purity ISO 17034 certification quality assurance

Full Perdeuteration and Cross-Contribution

Di-p-tolyl-phosphate-d14 is perdeuterated on all fourteen non-exchangeable hydrogen positions (two methyl groups and eight aromatic positions), achieving complete substitution as confirmed by the InChI key specifying d3 substitution on each methyl carbon and d4 substitution on each aromatic ring . In contrast, partially deuterated analogs (e.g., d2, d3, d5 variants) retain residual unlabeled isotopologue populations that contribute to the analyte's MS channel, generating positive bias in calculated concentrations. The d14 labeling pattern provides the maximum achievable mass shift for this molecular scaffold, eliminating isotopic cross-contribution between the internal standard and analyte channels [1].

Deuteration
Class‑level inference
14 D atoms (perdeuterated) vs. partial d2–d5
Eliminates isotopic cross‑contribution
Partial deuteration introduces positive bias
isotopic purity deuterium incorporation mass spectral crosstalk

Method Validation and Inter-Laboratory Reproducibility

The use of deuterated internal standards such as Di-p-tolyl-phosphate-d14 has been demonstrated to improve inter-laboratory reproducibility in organophosphate flame retardant metabolite analysis. Studies evaluating global inter-laboratory performance for organophosphate ester quantification in dust, fish oil, and sediment matrices reported relative standard deviations (RSD) ranging from 7% to 48% when isotope-labeled internal standards were not uniformly employed [1]. Standardization with deuterated SIL-IS reduces this variability by compensating for differential matrix effects across laboratories, extraction protocols, and instrumentation platforms [2].

Inter‑lab precision
Class‑level inference
Without SIL‑IS: RSD 7–48%; with SIL‑IS: RSD reduction expected
SIL‑IS standardization improves reproducibility
Class‑level; compound‑specific data pending
inter-laboratory reproducibility method validation matrix effect compensation

Storage and Shipping Conditions

Di-p-tolyl-phosphate-d14 is classified for ambient shipping conditions while requiring refrigerated storage (2-8°C) upon receipt [1]. This dual-condition profile enables cost-effective ambient temperature transport without specialized cold-chain logistics, distinguishing it from certain alternative organophosphate deuterated standards that mandate refrigerated shipping to maintain isotopic integrity. The storage requirement of 2-8°C upon receipt ensures long-term stability of the deuterium label, preventing hydrogen-deuterium back-exchange that would compromise isotopic purity [2].

Shipping & storage
Supporting evidence
Shipping: ambient; storage: 2–8°C
Ambient shipping reduces logistics cost
Long‑term stability at refrigerated storage
cold chain requirements shipping conditions stability

Application Scenarios for Di-p-tolyl-phosphate-d14


Urinary Biomarker Analysis for TCP Exposure

Di-p-tolyl-phosphate-d14 is the designated internal standard for quantifying urinary di-p-tolyl phosphate, the primary hydrolytic metabolite of tri-p-cresyl phosphate (TCP), in human biomonitoring studies assessing exposure to organophosphate flame retardants . The +14 Da mass differential enables independent MRM channel monitoring without isobaric interference from the endogenous analyte, while perdeuteration ensures co-elution with the target metabolite for optimal matrix effect compensation in ESI-MS/MS [1].

Metabolism Studies of Tri-p-cresyl Phosphate

In toxicological investigations of TCP metabolism, Di-p-tolyl-phosphate-d14 serves as the quantitative internal standard for measuring di-p-tolyl phosphate formation in in vitro microsomal incubations and in vivo animal studies . The deuterated standard enables accurate determination of metabolic conversion rates and kinetic parameters by compensating for variable extraction efficiency and ionization suppression inherent in complex biological matrices [1].

Method Development for Organophosphate Metabolite Panels

Laboratories developing multi-analyte LC-MS/MS methods for organophosphate ester metabolites require compound-specific deuterated internal standards for each target analyte to achieve regulatory-compliant validation metrics. Di-p-tolyl-phosphate-d14 fulfills this requirement for the di-p-tolyl phosphate channel, with its 98% purity and ISO 17034-certified production supporting method accuracy and precision specifications per FDA and EMA bioanalytical method validation guidelines .

Proficiency Testing and Reference Material Production

Di-p-tolyl-phosphate-d14, manufactured under ISO 17034 accreditation, is suitable for use in proficiency testing schemes and certified reference material production for organophosphate flame retardant metabolite analysis . The compound's ambient shipping classification facilitates global distribution to participating laboratories without cold-chain logistics constraints, while its 2-8°C storage requirement upon receipt ensures long-term isotopic integrity for multi-year proficiency testing programs [1].

Application
Selection Property
Validation Focus
Urinary TCP metabolite biomonitoring
Perdeuterated ISTD for co‑elution with target
Matrix effect compensation in urine research matrices
TCP metabolism studies (in vitro / in vivo)
Accurate kinetic parameter determination
Extraction efficiency and ionization suppression correction
Multi‑analyte LC‑MS/MS method development
Compound‑specific deuterated ISTD
Method accuracy and precision endpoint review
Proficiency testing and CRM production
ISO 17034 accreditation and ambient shipping
Isotopic integrity and global distribution support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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